molecular formula C10H12BrN3O B12533389 (E)-4-((2-Bromophenyl)diazenyl)morpholine

(E)-4-((2-Bromophenyl)diazenyl)morpholine

Cat. No.: B12533389
M. Wt: 270.13 g/mol
InChI Key: WOESBDISDOLZIS-UHFFFAOYSA-N
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Description

(E)-4-((2-Bromophenyl)diazenyl)morpholine is an organic compound characterized by the presence of a bromophenyl group attached to a diazenyl linkage, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-Bromophenyl)diazenyl)morpholine typically involves the diazotization of 2-bromoaniline followed by coupling with morpholine. The reaction conditions often include the use of sodium nitrite in an acidic medium to generate the diazonium salt, which is then reacted with morpholine under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-Bromophenyl)diazenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-((2-Bromophenyl)diazenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-4-((2-Bromophenyl)diazenyl)morpholine involves its interaction with specific molecular targets, leading to various biological effects. The diazenyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The bromophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-Chlorophenyl)diazenyl)morpholine
  • (E)-4-((2-Fluorophenyl)diazenyl)morpholine
  • (E)-4-((2-Iodophenyl)diazenyl)morpholine

Uniqueness

(E)-4-((2-Bromophenyl)diazenyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

(2-bromophenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C10H12BrN3O/c11-9-3-1-2-4-10(9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

WOESBDISDOLZIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=CC=C2Br

Origin of Product

United States

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